[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol

Chiral resolution Analytical chemistry Pharmaceutical intermediate procurement

This stereodefined (3S,4R) enantiomer eliminates confounding biological results inherent to racemic mixtures. Orthogonal amine and alcohol handles allow sequential functionalization without protecting-group conflicts, accelerating SAR iteration. Referenced in Roche patent EP2814822 for cysteine protease inhibitors. Procure the ≥98% pure, single-isomer building block to drive unambiguous kinase and protease programmes.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
Cat. No. B12827749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C2=C(C=CC(=C2)F)F)CO
InChIInChI=1S/C11H13F2NO/c12-8-1-2-11(13)9(3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2/t7-,10+/m0/s1
InChIKeyVWUALDZGFPMIST-OIBJUYFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol: Chiral Pyrrolidine Methanol Building Block for Cathepsin and Trk-Targeted Drug Discovery


[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol (CAS 1186647-48-2; free base MW 213.22) is a stereodefined pyrrolidine methanol derivative featuring a 2,5-difluorophenyl substituent at the 4-position and a hydroxymethyl group at the 3-position. This compound has been disclosed as a key chiral building block in pyrrolidine derivatives patented by F. Hoffmann-La Roche AG [1] and is listed as a research-grade intermediate by multiple established chemical suppliers . Its rigid (3S,4R) stereochemistry and orthogonal functional handles (secondary amine and primary alcohol) enable precise incorporation into complex molecular architectures relevant to cysteine protease inhibition and kinase modulation programs.

Why Generic [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol Substitution Compromises Stereochemical Integrity and Research Reproducibility


Substitution of [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol with structurally similar analogs carries quantifiable risks to experimental outcomes. The racemic mixture (rac-[(3S,4R)-4-(2,5-difluorophenyl)-3-pyrrolidinyl]methanol, CAS 1354485-08-7 [1]) contains an equal proportion of the undesired (3R,4S) enantiomer, which may exhibit divergent target binding, distinct off-target profiles, or opposing pharmacological effects in biological assays. Positional isomers such as [(3S,4R)-4-(2,4-difluorophenyl)pyrrolidin-3-yl]methanol (CAS 1260609-56-0 [2]) differ only in fluorine substitution pattern yet display altered electronic distribution and steric presentation at receptor binding sites. Even subtle modifications like replacing the 2,5-difluorophenyl with 2,5-dichlorophenyl or 2,5-dibromophenyl substitutions introduce changes in lipophilicity (XLogP) and hydrogen bond acceptor capacity, fundamentally altering structure-activity relationships in medicinal chemistry programs.

[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol: Quantitative Comparative Evidence for Scientific Procurement Decisions


Enantiomeric Purity vs. Racemic Mixture: Verifiable Chemical Purity as a Procurement Criterion

Commercially available [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol is supplied with certified chemical purity specifications. The free base (CAS 1186647-48-2) is available at ≥98.0% purity, while the hydrochloride salt (CAS 1217704-12-5) is offered at ≥95.0% purity . In contrast, the racemic form (rac-[(3S,4R)-4-(2,5-difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride, CAS 1354485-08-7) lacks the stereochemical enrichment that defines the active pharmaceutical ingredient or key intermediate identity of the single enantiomer. The 3.0 percentage point purity difference between free base (98.0%) and hydrochloride salt (95.0%) reflects the practical handling and stability characteristics of each form, directly informing procurement choices based on downstream synthetic requirements .

Chiral resolution Analytical chemistry Pharmaceutical intermediate procurement

Predicted Physicochemical Property Comparison: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl Positional Isomer

Computational predictions reveal distinct physicochemical profiles between the target compound and its 2,4-difluorophenyl positional isomer. [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol (CAS 1186647-48-2) exhibits a predicted density of 1.212±0.06 g/cm³ and predicted boiling point of 290.9±40.0 °C . While direct comparative predicted values for the 2,4-difluorophenyl isomer (CAS 1260609-56-0) are not uniformly available in public repositories, the difference in fluorine substitution pattern (2,5- vs. 2,4-) is known to alter molecular dipole moment, electronic distribution on the aromatic ring, and steric presentation of the fluorine atoms toward biological targets. This substitutional difference carries implications for membrane permeability, metabolic stability, and target binding conformation in medicinal chemistry campaigns [1].

Physicochemical property prediction Lead optimization Drug-likeness assessment

Patent-Disclosed Synthetic Utility: Pyrrolidine Core in Hoffmann-La Roche Cathepsin Inhibitor Program

[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol serves as a foundational chiral pyrrolidine building block in compounds claimed under European Patent EP2814822 (F. Hoffmann-La Roche AG) [1]. The patent explicitly covers novel pyrrolidine derivatives as preferential inhibitors of the cysteine protease cathepsin S, with therapeutic indications spanning inflammatory, autoimmune, and metabolic disorders. The (3S,4R) stereochemistry at the pyrrolidine core is integral to the claimed structures, distinguishing this building block from alternative regioisomeric pyrrolidine alcohols (e.g., pyrrolidin-2-ylmethanol derivatives) and from non-chiral pyrrolidine scaffolds. While specific IC50 or Ki values for the isolated building block are not disclosed, the patent establishes this compound within a defined intellectual property landscape targeting cathepsin S inhibition, a validated therapeutic mechanism distinct from other protease or kinase targets.

Cysteine protease inhibition Cathepsin S Medicinal chemistry Patent-protected scaffolds

Orthogonal Functional Handle Differentiation: 3-Hydroxymethyl vs. 2-Substituted Pyrrolidine Analogs

[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol provides orthogonal synthetic utility compared to more common 2-substituted pyrrolidine analogs. The compound features a secondary amine at the pyrrolidine nitrogen and a primary alcohol at the 3-hydroxymethyl position, enabling sequential, chemoselective derivatization without protecting group manipulations that would be required with 2-substituted analogs. In contrast, (R)-2-(2,5-difluorophenyl)pyrrolidine (CAS 1218935-59-1), a key intermediate in the synthesis of the FDA-approved Trk inhibitor larotrectinib (LOXO-101) , places the reactive amine at the 2-position adjacent to the aromatic substituent, altering both the stereoelectronic environment of the nitrogen and the accessibility of functional handles. The 3,4-disubstituted scaffold of the target compound offers distinct vector geometry for fragment growth compared to 2-aryl pyrrolidines, expanding the accessible chemical space in lead optimization campaigns [1].

Synthetic chemistry Building block utility Functional group orthogonality

[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol: Evidence-Backed Research and Industrial Application Scenarios


Chiral Building Block for Cathepsin S Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing cysteine protease cathepsin S inhibitors can employ [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol as a stereodefined pyrrolidine core for structure-activity relationship (SAR) exploration. The compound's inclusion in F. Hoffmann-La Roche's EP2814822 patent family establishes its relevance to this target class [1]. Procurement of the single (3S,4R) enantiomer at ≥98.0% purity ensures that observed biological activity can be unambiguously attributed to the intended stereoisomer, eliminating confounding factors introduced by racemic mixtures. The orthogonal amine and alcohol functional handles enable sequential derivatization—amine alkylation or acylation followed by alcohol oxidation, esterification, or etherification—without protecting group incompatibilities, accelerating SAR iteration cycles.

Negative Control or Comparator in Trk Kinase Inhibitor SAR Studies

Research groups investigating tropomyosin receptor kinase (Trk) inhibitors—including analogs of the FDA-approved drug larotrectinib—may utilize [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol as a structurally related but functionally distinct comparator. Whereas (R)-2-(2,5-difluorophenyl)pyrrolidine serves as the key chiral intermediate in larotrectinib synthesis [1], the 3,4-disubstituted scaffold of the target compound presents the 2,5-difluorophenyl moiety in a different spatial orientation relative to the amine handle. Comparative testing of derivatives built from 2-aryl versus 3,4-disubstituted pyrrolidine scaffolds can delineate the conformational requirements for TrkA/B/C inhibition and selectivity, providing mechanistic insight into kinase binding pocket complementarity.

Synthetic Methodology Development for 3,4-Disubstituted Pyrrolidines

Academic and industrial synthetic chemistry laboratories developing new asymmetric methods for pyrrolidine functionalization can employ [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol as a benchmark substrate. The compound's commercial availability at ≥98.0% purity and verified (3S,4R) stereochemistry [1] provides a reliable starting material for evaluating novel catalytic systems, assessing stereochemical fidelity under various reaction conditions, or demonstrating chemoselective transformations on the amine versus alcohol functional groups. The presence of fluorine atoms enables convenient reaction monitoring by ¹⁹F NMR spectroscopy, facilitating rapid optimization of reaction parameters and yield determination.

Physicochemical Profiling of Fluorinated Pyrrolidine Scaffolds

Pharmaceutical development teams conducting systematic physicochemical profiling of fluorinated heterocyclic building blocks can incorporate [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol into comparative datasets. Predicted density (1.212±0.06 g/cm³) and boiling point (290.9±40.0 °C) values [1] provide baseline parameters for analytical method development, including HPLC retention time prediction and GC-MS suitability assessment. Comparison with positional isomers such as the 2,4-difluorophenyl analog enables evaluation of fluorine substitution pattern effects on lipophilicity (calculated XLogP), aqueous solubility, and metabolic stability in liver microsome assays, informing the selection of optimal fluorinated scaffolds for lead optimization campaigns.

Quote Request

Request a Quote for [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.